molecular formula C12H30Si2 B3067634 1,6-Bis(trimethylsilyl)hexane CAS No. 13083-96-0

1,6-Bis(trimethylsilyl)hexane

Cat. No.: B3067634
CAS No.: 13083-96-0
M. Wt: 230.54 g/mol
InChI Key: MRYUZFHUXCUPQI-UHFFFAOYSA-N
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Description

1,6-Bis(trimethylsilyl)hexane is an organosilicon compound with the molecular formula C12H30Si2. It is known for its unique structural characteristics and functional properties. This compound is often utilized in various industrial applications, particularly in the fields of organic synthesis and materials science. It appears as a colorless to pale yellow liquid and is soluble in organic solvents such as hexane, ether, and toluene .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Bis(trimethylsilyl)hexane can be synthesized through the reaction of hexane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where hexane and trimethylsilyl chloride are reacted under controlled temperatures and pressures. The product is then purified through distillation to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(trimethylsilyl)hexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 1,6-Bis(trimethylsilyl)hexane exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reaction intermediates, protect functional groups, and enhance the properties of materials by forming strong silicon-oxygen or silicon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Bis(trimethylsilyl)hexane is unique due to its specific structural properties that allow it to act as an effective protecting group and coupling agent. Its ability to enhance the stability of reaction intermediates and improve material properties makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

trimethyl(6-trimethylsilylhexyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYUZFHUXCUPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCCCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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